molecular formula C17H13ClN4O2 B2541954 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 941917-70-0

1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2541954
CAS No.: 941917-70-0
M. Wt: 340.77
InChI Key: ZCGPEFKBJWAHIG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an oxadiazole ring, all attached to a pyrrolidinone core. Its intricate molecular architecture makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

    Formation of the Pyrrolidinone Core: The final step involves the formation of the pyrrolidinone core through a cyclization reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and pyridinyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-thione: Similar structure but with a thione group instead of a ketone.

    1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness

1-(4-Chlorophenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-3-5-14(6-4-13)22-10-12(8-15(22)23)17-20-16(21-24-17)11-2-1-7-19-9-11/h1-7,9,12H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGPEFKBJWAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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